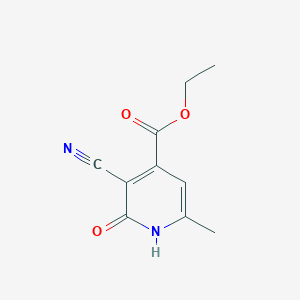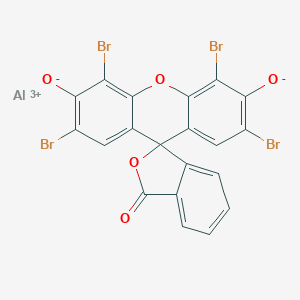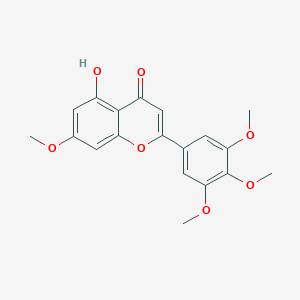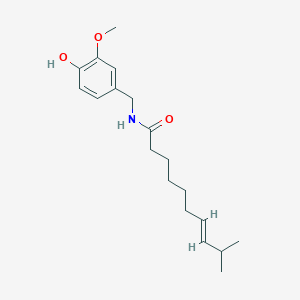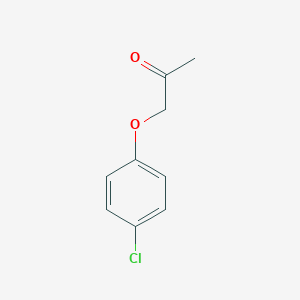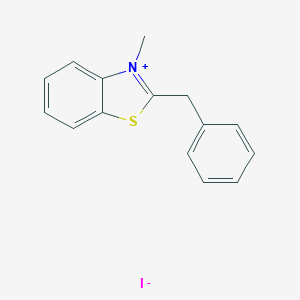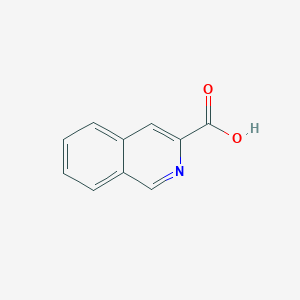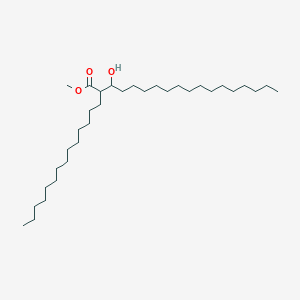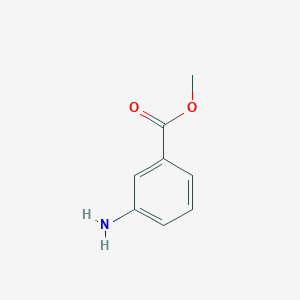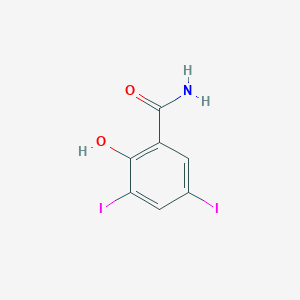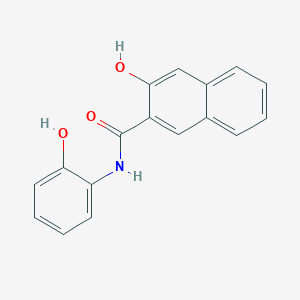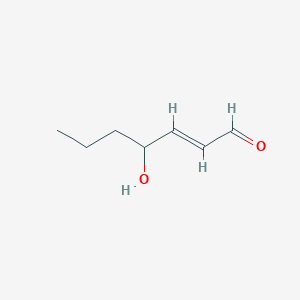
4-Hydroxyheptenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyheptenal (HHE) is a reactive aldehyde that is produced in the body as a result of lipid peroxidation. It is a potent electrophile that can react with proteins, DNA, and other biomolecules, leading to cellular damage and dysfunction. HHE has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, and neurodegeneration. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HHE.
作用機序
4-Hydroxyheptenal exerts its effects through covalent modification of biomolecules, such as proteins and DNA. It can react with amino acid residues, such as cysteine, lysine, and histidine, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxyheptenal can also react with DNA bases, leading to the formation of DNA adducts that can induce mutations and genomic instability.
生化学的および生理学的効果
4-Hydroxyheptenal has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and mitochondrial dysfunction. It can also induce DNA damage and alter protein function, leading to cellular dysfunction and death. 4-Hydroxyheptenal has been implicated in the pathogenesis of a variety of diseases, including cancer, cardiovascular disease, and neurodegeneration.
実験室実験の利点と制限
One advantage of studying 4-Hydroxyheptenal in the laboratory is its ability to induce oxidative stress and inflammation, which are important pathological processes in many diseases. 4-Hydroxyheptenal can be used to study the mechanisms underlying these processes and to develop new therapeutic strategies. However, one limitation of studying 4-Hydroxyheptenal is its reactivity and instability, which can make it difficult to work with and interpret experimental results.
将来の方向性
There are several future directions for research on 4-Hydroxyheptenal. One area of interest is the development of new methods for synthesizing 4-Hydroxyheptenal and other lipid peroxidation products. Another area of interest is the identification of new biomarkers and therapeutic targets for diseases associated with 4-Hydroxyheptenal, such as neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms underlying 4-Hydroxyheptenal-induced cellular dysfunction and death.
合成法
4-Hydroxyheptenal can be synthesized by a variety of methods, including chemical synthesis, enzymatic oxidation, and lipid peroxidation. One of the most common methods for synthesizing 4-Hydroxyheptenal is the oxidation of linoleic acid using lipoxygenase enzymes. This method produces 4-Hydroxyheptenal along with other lipid peroxidation products, such as malondialdehyde and 4-hydroxynonenal.
科学的研究の応用
4-Hydroxyheptenal has been extensively studied in the context of oxidative stress and inflammation. It has been shown to activate inflammatory signaling pathways, such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and chemokines. 4-Hydroxyheptenal has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to induce oxidative stress and mitochondrial dysfunction.
特性
CAS番号 |
17427-09-7 |
|---|---|
製品名 |
4-Hydroxyheptenal |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(E)-4-hydroxyhept-2-enal |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(9)5-3-6-8/h3,5-7,9H,2,4H2,1H3/b5-3+ |
InChIキー |
AAIBHIYBGXKHAG-HWKANZROSA-N |
異性体SMILES |
CCCC(/C=C/C=O)O |
SMILES |
CCCC(C=CC=O)O |
正規SMILES |
CCCC(C=CC=O)O |
同義語 |
4-Hydroxy-2-heptenal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



